2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile CAS number and molecular weight
2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile CAS number and molecular weight
[1]
Executive Summary & Chemical Identity[1]
2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile (CAS 330462-54-9 ) is a highly functionalized aromatic building block used primarily in the synthesis of bioactive bromophenols, pharmaceutical intermediates, and advanced materials.[1] Structurally, it is a derivative of vanillonitrile (4-hydroxy-3-methoxybenzonitrile) where the aromatic ring has been exhaustively brominated at the 2 and 3 positions (relative to the nitrile group).[1]
This compound is significant in drug discovery for its potential as a precursor to tyrosine kinase inhibitors and antioxidant agents. Its synthesis relies on the precise regioselective bromination of vanillin derivatives, followed by functional group interconversion.
Key Chemical Data
| Property | Specification |
| CAS Number | 330462-54-9 |
| Molecular Weight | 306.94 g/mol |
| Molecular Formula | C₈H₅Br₂NO₂ |
| IUPAC Name | 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile |
| Synonyms | 5,6-Dibromovanillonitrile; 2,3-Dibromo-4-hydroxy-5-methoxyphenyInitrile |
| Appearance | White to gray crystalline solid |
| Melting Point | 212.0 – 215.0 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Synthesis Strategy & Causality
The synthesis of 2,3-dibromo-4-hydroxy-5-methoxybenzonitrile is a multi-step process that demands strict control over regiochemistry. Direct bromination of vanillonitrile is possible but often leads to mixtures. The most robust route proceeds through the aldehyde intermediate, 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde (CAS 2973-75-3), derived from vanillin.[1]
The "Numbering Shift" Explained
Researchers must be aware of the IUPAC numbering shift that occurs during bromination:
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Vanillin (Start): 4-hydroxy-3-methoxybenzaldehyde.[1]
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Mono-bromination: Yields 5-bromovanillin (IUPAC: 3-bromo-4-hydroxy-5-methoxybenzaldehyde).[1]
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Di-bromination: Yields 5,6-dibromovanillin.[1] Due to IUPAC priority rules minimizing locants, this is named 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde .[1]
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Nitrile Conversion: The aldehyde is converted to the nitrile, retaining the 2,3-dibromo pattern.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from Vanillin to the Target Nitrile.[1]
Detailed Experimental Protocols
Step 1 & 2: Synthesis of the Aldehyde Precursor
Objective: Synthesize 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde (CAS 2973-75-3).[1][2] Mechanism: Electrophilic Aromatic Substitution (EAS). The first bromine enters at position 5 (ortho to the activating hydroxyl). The second bromine is forced into position 6 (ortho to the aldehyde) under excess halogenation conditions.
Protocol:
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Dissolution: Dissolve Vanillin (15.2 g, 0.1 mol) in glacial acetic acid (75 mL).
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First Bromination: Add Bromine (17.6 g, 0.11 mol) dropwise at room temperature over 30 minutes. Stir for 1 hour. This yields 5-bromovanillin.[1][3]
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Second Bromination: To the same reaction vessel (or after isolating the intermediate), add a second portion of Bromine (19.2 g, 0.12 mol) and a catalytic amount of Iron(III) powder or Iodine. Heat the mixture to 60°C for 4–6 hours.
-
Note: Monitoring by TLC is critical to ensure the consumption of the mono-bromo intermediate.
-
-
Quenching: Pour the reaction mixture into ice-cold water (500 mL) containing sodium bisulfite (to neutralize excess bromine).
-
Isolation: Filter the resulting precipitate. Wash with cold water.[4][5][6]
-
Purification: Recrystallize from ethanol/water to obtain 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde as a pale yellow/white solid.[1]
Step 3: Conversion to Nitrile (One-Pot Method)
Objective: Convert the aldehyde functionality to a nitrile using an ammonia/iodine system. This method avoids harsh dehydration conditions typically used with oximes.
Protocol:
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Reagents: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde (1.0 mmol), Iodine (I₂, 1.1 mmol), and 28% aqueous Ammonia (NH₃, 2 mL).
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Reaction: Mix the aldehyde and aqueous ammonia in THF (5 mL). Stir at room temperature for 10 minutes.
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Oxidation: Add Iodine. The solution will darken. Stir at room temperature for 1–2 hours. The dark color should fade as the reaction proceeds.
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Work-up: Treat the mixture with aqueous Na₂S₂O₃ (5%) to remove unreacted iodine.
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry the organic layer over anhydrous MgSO₄.[7]
-
Purification: Evaporate the solvent. The residue is purified by column chromatography (Silica gel, Hexane:EtOAc 4:1) or recrystallization from ethanol.[5][6]
-
Yield: Typical yields are 80–85%.
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Characterization:
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Mp: 212–215 °C.
-
IR: Appearance of sharp -CN stretch at ~2230 cm⁻¹.[1]
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Mechanisms & Critical Analysis
Regioselectivity in Bromination
The regiochemistry is dictated by the interplay of the hydroxyl (-OH), methoxy (-OMe), and aldehyde (-CHO) groups.
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OH (Pos 4): Strong activator, ortho/para director. Directs to 3 and 5.[4][8]
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OMe (Pos 3): Moderate activator, ortho/para director. Directs to 2 and 6.[7][9]
-
CHO (Pos 1): Deactivator, meta director. Directs to 3 and 5.[4][8]
First Bromination: Position 5 is activated by OH (ortho) and CHO (meta). It is the most nucleophilic site. Second Bromination: With position 5 occupied by Br (deactivator), the next most accessible site is Position 6. While sterically crowded (between Br and CHO), it is activated by the OMe group (para) and is the only remaining position not severely deactivated or blocked.
Nitrile Formation Mechanism
The conversion of the aldehyde to nitrile using I₂/NH₃ proceeds via an in-situ aldimine formation followed by oxidative dehydrogenation.
Figure 2: Mechanism of Iodine-mediated conversion of Aldehyde to Nitrile.[1]
Applications & Safety
Research Applications
-
Bromophenol Synthesis: The title compound serves as a core scaffold for synthesizing poly-brominated diphenyl ethers (PBDEs) analogs used in metabolic stability studies.
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Tyrosine Kinase Inhibition: The 3,5-dibromo-4-hydroxybenzonitrile moiety (Bromoxynil-like) is a known pharmacophore for inhibiting photosystem II in plants and specific kinases in mammalian cells.[1] The 2,3-dibromo isomer provides a steric alternative for Structure-Activity Relationship (SAR) studies.[1]
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Building Block: Used in the synthesis of heterocycles (e.g., benzofurans) via cyclization involving the nitrile and adjacent bromine.
Safety Profile
-
Hazard Class: Irritant / Toxic.
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GHS Labeling: Warning.
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H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Perform all bromination steps in a fume hood due to Br₂ vapors. Nitrile compounds should be treated as potentially releasing HCN under strong acidic/thermal stress, though aryl nitriles are generally stable.
References
-
National Institutes of Health (NIH) - PubChem. 3-Bromo-4-hydroxy-5-methoxybenzonitrile Compound Summary.[1] (Used for structural comparison and numbering verification). Available at: [Link]
-
ResearchGate. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (Contains synthesis protocols for the aldehyde precursor). Available at: [Link]
Sources
- 1. 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) IR Spectrum [chemicalbook.com]
- 2. 2,3-DIBROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE CAS#: 2973-75-3 [amp.chemicalbook.com]
- 3. Vanillin Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. sites.nvcc.edu [sites.nvcc.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. vibrantpharma.com [vibrantpharma.com]
- 9. PubChemLite - 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde (C8H6Br2O3) [pubchemlite.lcsb.uni.lu]
